2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid
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Overview
Description
3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2ClF3O4S. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorosulfonyl and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid typically involves the chlorosulfonation of 2,4,5-trifluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,4,5-trifluorobenzoic acid is reacted with chlorosulfonic acid at elevated temperatures to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation: It can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the trifluoromethyl groups.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has an isocyanate functional group instead of a benzoic acid moiety.
Uniqueness
3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
1242340-07-3 |
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Molecular Formula |
C7H2ClF3O4S |
Molecular Weight |
274.60 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-4(10)2(7(12)13)1-3(9)5(6)11/h1H,(H,12,13) |
InChI Key |
RVISRJQQZGCBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)C(=O)O |
Origin of Product |
United States |
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